2-(4-fluoro-3-nitrophenyl)propan-2-ol
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Overview
Description
2-(4-Fluoro-3-nitrophenyl)propan-2-ol is an organic compound characterized by a fluorine atom and a nitro group attached to a benzene ring, which is further connected to a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This involves the reaction of 4-fluoro-3-nitrobenzene with propylene oxide in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
Nucleophilic Substitution: Another method involves the substitution reaction of 4-fluoro-3-nitrobenzyl chloride with isopropanol under basic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluoro-3-nitrophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(4-fluoro-3-nitrophenyl)propanoic acid.
Reduction: Reduction of the nitro group can yield 2-(4-fluoro-3-aminophenyl)propan-2-ol.
Substitution: The fluorine atom can be substituted with other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include tin (Sn) and hydrogen (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles can be used, such as sodium cyanide (NaCN) for cyanation reactions.
Major Products Formed:
Oxidation: 2-(4-fluoro-3-nitrophenyl)propanoic acid
Reduction: 2-(4-fluoro-3-aminophenyl)propan-2-ol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Fluoro-3-nitrophenyl)propan-2-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-fluoro-3-nitrophenyl)propan-2-ol exerts its effects involves its interaction with molecular targets and pathways. For example, in drug design, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2-(3-Fluoro-4-nitrophenyl)propan-2-ol: Similar structure but with a different position of the fluorine and nitro groups.
2-(4-Fluoro-3-methoxyphenyl)propan-2-ol: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness: 2-(4-Fluoro-3-nitrophenyl)propan-2-ol is unique due to the specific arrangement of the fluorine and nitro groups, which can influence its reactivity and biological activity. This arrangement allows for specific interactions with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
1934670-90-2 |
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Molecular Formula |
C9H10FNO3 |
Molecular Weight |
199.18 g/mol |
IUPAC Name |
2-(4-fluoro-3-nitrophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10FNO3/c1-9(2,12)6-3-4-7(10)8(5-6)11(13)14/h3-5,12H,1-2H3 |
InChI Key |
JRATVYBIWIIGSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)F)[N+](=O)[O-])O |
Purity |
95 |
Origin of Product |
United States |
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